1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2060040-69-7
VCID: VC2897891
InChI: InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H
SMILES: C1CN(CCN1)CC2=CC=NO2.Cl.Cl
Molecular Formula: C8H15Cl2N3O
Molecular Weight: 240.13 g/mol

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride

CAS No.: 2060040-69-7

Cat. No.: VC2897891

Molecular Formula: C8H15Cl2N3O

Molecular Weight: 240.13 g/mol

* For research use only. Not for human or veterinary use.

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride - 2060040-69-7

Specification

CAS No. 2060040-69-7
Molecular Formula C8H15Cl2N3O
Molecular Weight 240.13 g/mol
IUPAC Name 5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride
Standard InChI InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H
Standard InChI Key BEEIQSAZWMUYDT-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CC=NO2.Cl.Cl
Canonical SMILES C1CN(CCN1)CC2=CC=NO2.Cl.Cl

Introduction

Structural Characteristics and Basic Properties

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride features a piperazine ring connected to a 1,2-oxazole moiety via a methylene bridge. The compound exists as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base form. This structural arrangement creates a molecule with multiple potential interaction sites for biological targets.

The compound's basic properties include:

PropertyValue
Chemical FormulaC8H15Cl2N3O
Molecular Weight240.13 g/mol
Physical StateCrystalline solid at room temperature
SolubilityHighly water-soluble (salt form)
IUPAC Name1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride

The piperazine component, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4, contributes basic centers to the molecule. The 1,2-oxazole ring, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, adds structural rigidity and potential for specific molecular recognition.

Synthesis Pathways and Chemical Reactivity

Synthetic Routes

The synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride typically follows established heterocyclic chemistry protocols. A general synthetic pathway might involve:

  • Preparation of the 1,2-oxazole core structure

  • Functionalization at the 5-position to introduce a reactive methyl group

  • Nucleophilic substitution with piperazine

  • Salt formation with hydrochloric acid

The reaction conditions require careful control of temperature, solvent selection, and potentially catalysts to achieve optimal yields and purity.

Chemical Reactivity

The compound exhibits reactivity patterns characteristic of both piperazine and oxazole moieties:

  • The piperazine nitrogens serve as nucleophilic centers for further functionalization

  • The oxazole ring demonstrates aromatic character with distinct electrophilic and nucleophilic regions

  • The methylene bridge provides conformational flexibility between the two heterocyclic systems

These reactive features make the compound valuable as a potential building block for more complex molecular architectures.

Related Structural Analogs and Comparative Analysis

When examining 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride in the context of its structural relatives, several important comparisons emerge.

Phenyl-Substituted Analogs

A key structural analog is 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride, which features an additional phenyl group at the 3-position of the oxazole ring. This modification:

  • Increases molecular weight (316.23 g/mol vs. 240.13 g/mol)

  • Enhances lipophilicity

  • Provides additional π-stacking potential with aromatic amino acids in protein binding sites

CompoundMolecular WeightKey Structural FeatureCAS Number
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride240.13 g/molUnsubstituted oxazoleNot specified
1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride316.23 g/molPhenyl at oxazole 3-position1008774-63-7

Structure-Activity Relationship Insights

Research on related piperazine derivatives indicates that structural modifications can significantly impact biological activity. For instance, in studies of C1s inhibitors, the piperazine moiety has been identified as a suitable linker allowing key pharmacophores to adopt optimal spatial configurations . The position of nitrogen atoms within heterocyclic structures plays a crucial role in determining inhibitory potency, as observed with compounds that demonstrate dramatically different activities based on the positioning of the nitrogen atom .

Structure-Activity Relationships and Molecular Interactions

Key Molecular Features Affecting Activity

The activity of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride and similar compounds depends on several structural features:

  • Basicity of nitrogen atoms: The piperazine nitrogens provide basic centers that can interact with acidic residues in biological targets

  • Hydrogen bonding capacity: Multiple nitrogen atoms offer hydrogen bond acceptor sites

  • Spatial arrangement: The methylene bridge provides conformational flexibility that can influence how the molecule fits into binding pockets

Research on related compounds indicates that nitrogen-containing heterocycles can play a crucial role in effective binding to various biological targets .

Physicochemical Properties and Pharmaceutical Relevance

Understanding the physicochemical properties of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride provides insights into its pharmaceutical potential:

PropertyPredicted ValuePharmaceutical Significance
LogPModerateAffects membrane permeability
pKaMultiple values due to two basic nitrogensInfluences ionization state in physiological environments
Topological Polar Surface AreaModerateRelated to bioavailability
Hydrogen Bond Donors/AcceptorsMultipleCritical for target recognition

The dihydrochloride salt form significantly impacts the compound's properties, particularly enhancing water solubility while potentially affecting membrane permeability—important considerations for drug development.

Research Directions and Future Perspectives

Synthetic Optimization Opportunities

Optimization of the synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride presents several opportunities:

  • Development of more efficient synthetic routes

  • Exploration of green chemistry approaches

  • Investigation of one-pot synthesis methods

  • Scale-up considerations for potential industrial applications

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